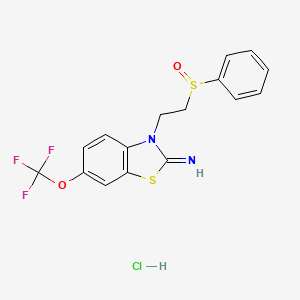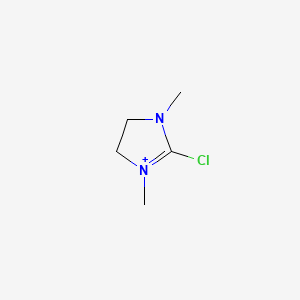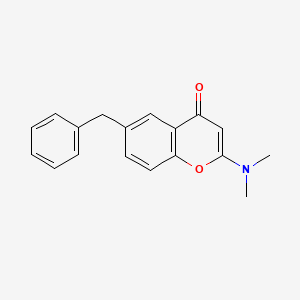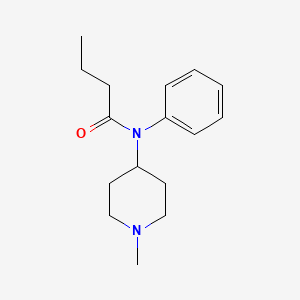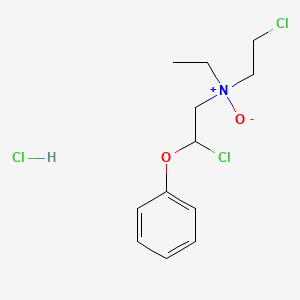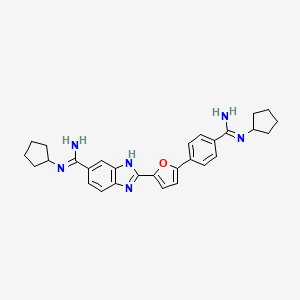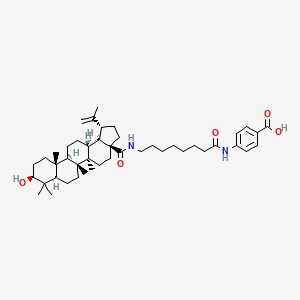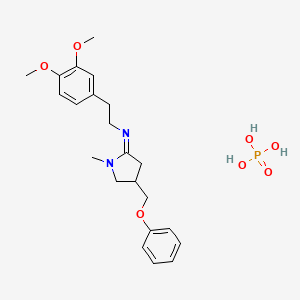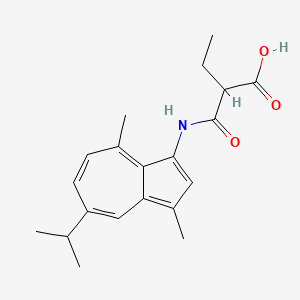
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid is a complex organic compound known for its unique structure and properties It belongs to the class of azulene derivatives, which are characterized by their deep blue color and aromatic nature
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-dimethyl-5-(1-methylethyl)-1-azulene with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions, such as acylation, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic nature of the azulene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent due to its azulene core.
Industry: It can be utilized in the development of dyes and pigments, leveraging its deep blue color.
作用機序
The mechanism by which 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulene core can engage in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
Azulene: A parent compound with a simpler structure, known for its aromatic properties.
Guaiazulene: A methylated derivative of azulene, used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties.
Uniqueness
2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of an azulene core with an amide and carboxylic acid moiety makes it a versatile compound for various applications.
特性
CAS番号 |
80857-44-9 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
2-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)carbamoyl]butanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-6-15(20(23)24)19(22)21-17-9-13(5)16-10-14(11(2)3)8-7-12(4)18(16)17/h7-11,15H,6H2,1-5H3,(H,21,22)(H,23,24) |
InChIキー |
WNNZFMPEHUCJTR-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


